molecular formula C17H20N4O4S B2851049 3-methyl-5-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2319636-04-7

3-methyl-5-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2851049
CAS RN: 2319636-04-7
M. Wt: 376.43
InChI Key: DWWPNDZFXFGSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-5-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C17H20N4O4S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality 3-methyl-5-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-5-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity of Heterocyclic Compounds

Research involving sulfonamide-based heterocycles, such as those derived from pyrazole and piperidine, has shown promising antimicrobial properties. For instance, the study on the synthesis and antimicrobial activity of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole demonstrated the potential of such compounds in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Drug Metabolism and Pharmacokinetic Modeling

Understanding the metabolism and exposure of drug metabolites in humans can be crucial for drug development. A study on a serotonin-4 receptor partial agonist and its metabolites, including N-dealkylation and cyclized oxazolidine structures, utilized in vitro and physiologically based pharmacokinetic modeling to estimate circulating drug metabolite exposure in humans. This approach highlights the importance of comprehensive drug metabolism studies in the development of new therapeutic agents (Obach et al., 2018).

Molecular Interaction Studies

Investigating the molecular interaction of compounds with specific receptors can provide insights into their potential therapeutic applications. For example, the study on the molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor offers valuable information on the design of receptor-specific drugs (Shim et al., 2002).

Synthesis and Evaluation of Sulfonamide Derivatives

The synthesis of novel sulfonamide derivatives, incorporating heterocyclic moieties, has been explored for their potential biological activities, including herbicidal properties. Such research underscores the versatility of sulfonamide-based compounds in various fields of scientific inquiry (Guangfu & Huazheng, 2010).

properties

IUPAC Name

3-methyl-5-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-19-10-13(9-18-19)12-4-3-7-21(11-12)26(23,24)14-5-6-16-15(8-14)20(2)17(22)25-16/h5-6,8-10,12H,3-4,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWPNDZFXFGSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5-((3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.